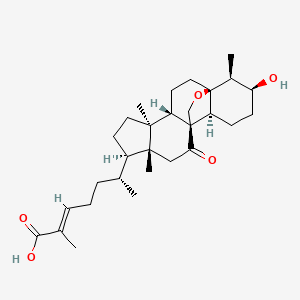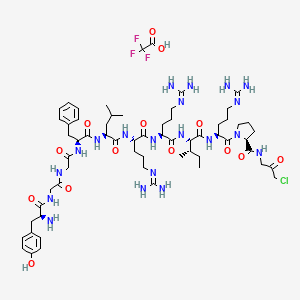
N-(2,4-dimetilfenil)-2-hidroxiimino-3-oxobutanamida
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Evaluación de Neurotoxicidad
N-(2,4-dimetilfenil)-2-hidroxiimino-3-oxobutanamida: se ha identificado como un metabolito del pesticida neurotóxico amitraz. La investigación ha utilizado este compuesto para evaluar la citotoxicidad en células HepG2, proporcionando información sobre su potencial neurotóxico . Esta aplicación es crucial para comprender el impacto de los pesticidas en la salud humana y el medio ambiente.
Toxicología Computacional
El papel del compuesto se extiende a la toxicología computacional, donde se utiliza en modelos predictivos para evaluar la permeabilidad de la barrera hematoencefálica y los posibles efectos neurotóxicos . Esta aplicación ayuda a la predicción temprana de los riesgos de neurotoxicidad en el desarrollo de fármacos y las evaluaciones de seguridad química.
Síntesis Orgánica
En el campo de la química orgánica, This compound sirve como reactivo en la síntesis orgánica . Sus propiedades facilitan diversas reacciones químicas, contribuyendo a la síntesis de moléculas orgánicas complejas.
Síntesis de Polímeros
Este compuesto encuentra aplicación en la síntesis de polímeros. Actúa como un componente esencial en la creación de polímeros como el poli(metacrilato de metilo) (PMMA), el poli(cloruro de vinilo) (PVC) y el poli(tereftalato de etileno) (PET) . Estos materiales tienen un uso generalizado en industrias que van desde la construcción hasta los textiles.
Aplicaciones de Solvente
Debido a su estabilidad química y solubilidad, el compuesto se utiliza como solvente en la investigación científica. Proporciona un medio para diversas reacciones químicas y procesos, asegurando los resultados deseados en las configuraciones experimentales .
Medio de Reacción
Como medio de reacción, This compound ofrece un ambiente controlado para llevar a cabo reacciones químicas. Esta aplicación es vital para la investigación que requiere condiciones precisas para la especificidad de la reacción y la optimización del rendimiento .
Mecanismo De Acción
Mode of Action
N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins . These interactions lead to overexcitation in insects, causing paralysis and eventual death .
Biochemical Pathways
The compound’s action on alpha-adrenergic and octopamine receptors disrupts normal neurotransmission in insects . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further enhancing the overexcitation effect . The inhibition of prostaglandin synthesis can affect
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYBFGTUDFPWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)

![(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496414.png)

![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)
![[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496419.png)


![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496446.png)

![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496449.png)
![2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid](/img/structure/B1496454.png)

